4-Methoxy-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide
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Overview
Description
The compound “4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The trifluoromethoxy group is a common motif in medicinal chemistry, known for its ability to modulate the physical, chemical, and biological properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzamide group, a methoxy group, and a trifluoromethoxy group . These functional groups could potentially engage in various types of intermolecular interactions, influencing the compound’s behavior in biological systems .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the benzamide group, and the trifluoromethoxy group . Each of these functional groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .Mechanism of Action
Safety and Hazards
Future Directions
The study and development of new indole-containing compounds is a vibrant area of research in medicinal chemistry . Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity.
Properties
IUPAC Name |
4-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-12-16(9-10-24-19(26)13-3-5-14(27-2)6-4-13)17-11-15(28-20(21,22)23)7-8-18(17)25-12/h3-8,11,25H,9-10H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIBMKLQENLMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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